molecular formula C27H24N4O3S2 B2553856 2-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide CAS No. 1223907-42-3

2-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B2553856
CAS No.: 1223907-42-3
M. Wt: 516.63
InChI Key: NDGPKKMOARSFEV-UHFFFAOYSA-N
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Description

2-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H24N4O3S2 and its molecular weight is 516.63. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivative Studies

The chemical compound 2-((3-(4-ethylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide, due to its complex structure, is likely involved in the synthesis of various heterocyclic compounds. Such compounds are often explored for their potential in medicinal chemistry, particularly in the design of anti-inflammatory, analgesic, and anticancer agents. For instance, compounds synthesized from related structures have shown significant inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, comparing favorably with standard drugs such as sodium diclofenac (Abu‐Hashem et al., 2020). Moreover, novel synthesis approaches involving similar complex molecules have led to the discovery of compounds with potent anticancer activities, particularly against tumor cells in culture, highlighting the therapeutic potential of these chemical entities (Gangjee et al., 2004; Al-Sanea et al., 2020).

Pharmacological Activities

The structural complexity of compounds similar to 2-((3-(4-ethylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide offers a wide range of pharmacological activities. For example, derivatives have been synthesized with significant H1-antihistaminic activity, demonstrating promising bronchorelaxant effects in histamine-contracted guinea pig tracheal chains (Genç et al., 2013). Similarly, compounds derived from related structures have been identified with potent antimicrobial activities against various bacterial and fungal strains, indicating their potential utility in addressing infectious diseases (Kerru et al., 2019).

Material Science and Corrosion Inhibition

In addition to biomedical applications, derivatives of complex compounds like 2-((3-(4-ethylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide have been explored in material science. Specifically, certain derivatives have shown potential as corrosion inhibitors for carbon steel in industrial mediums, highlighting the versatility of these compounds beyond pharmaceuticals (Abdallah et al., 2018).

Properties

IUPAC Name

2-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3S2/c1-3-17-9-11-18(12-10-17)15-31-26(33)24-23(21-8-5-13-28-25(21)36-24)30-27(31)35-16-22(32)29-19-6-4-7-20(14-19)34-2/h4-14H,3,15-16H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGPKKMOARSFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC(=O)NC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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